molecular formula C13H18ClIN2OSi B13666367 4-Chloro-5-iodo-1-[[2-(trimethylsilyl)ethoxy]methyl]-7-azaindole

4-Chloro-5-iodo-1-[[2-(trimethylsilyl)ethoxy]methyl]-7-azaindole

Cat. No.: B13666367
M. Wt: 408.74 g/mol
InChI Key: RHZIPMBJJDJJJF-UHFFFAOYSA-N
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Description

4-Chloro-5-iodo-1-[[2-(trimethylsilyl)ethoxy]methyl]-7-azaindole is a substituted 7-azaindole derivative featuring a chlorine atom at position 4, iodine at position 5, and a [2-(trimethylsilyl)ethoxy]methyl (SEM) protective group at the indole nitrogen (position 1). The SEM group enhances solubility in organic solvents and protects the nitrogen during synthetic modifications .

Properties

Molecular Formula

C13H18ClIN2OSi

Molecular Weight

408.74 g/mol

IUPAC Name

2-[(4-chloro-5-iodopyrrolo[2,3-b]pyridin-1-yl)methoxy]ethyl-trimethylsilane

InChI

InChI=1S/C13H18ClIN2OSi/c1-19(2,3)7-6-18-9-17-5-4-10-12(14)11(15)8-16-13(10)17/h4-5,8H,6-7,9H2,1-3H3

InChI Key

RHZIPMBJJDJJJF-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)CCOCN1C=CC2=C(C(=CN=C21)I)Cl

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis typically begins with the azaindole core, which is sequentially halogenated and protected at the nitrogen. The key steps involve:

  • Installation of the SEM protecting group on the nitrogen atom.
  • Selective halogenation at positions 4 and 5 (chlorination and iodination).
  • Purification and characterization of the intermediate.

SEM Protection of 7-Azaindole Nitrogen

The nitrogen protection with the SEM group is crucial to enable selective halogenation and subsequent cross-coupling reactions without side reactions at the nitrogen. The SEM group is introduced by reacting 7-azaindole with 2-(trimethylsilyl)ethoxymethyl chloride under basic conditions (e.g., potassium carbonate in anhydrous solvent) to yield 1-[[2-(trimethylsilyl)ethoxy]methyl]-7-azaindole .

Selective Halogenation

  • Chlorination at position 4: Achieved by electrophilic substitution using reagents such as phosphorus oxychloride (POCl3) or N-chlorosuccinimide (NCS) under controlled temperature to avoid over-chlorination.
  • Iodination at position 5: Typically performed by treating the 4-chloro derivative with iodine in the presence of a strong base such as lithium diisopropylamide (LDA) and additives like tetramethylethylenediamine (TMEDA) at low temperatures (e.g., -70 °C) to ensure regioselectivity.

This sequence yields the desired This compound intermediate, which can be isolated and purified by standard chromatographic methods.

Detailed Experimental Conditions and Data

Representative Procedure (Adapted from Literature)

Step Reagents & Conditions Yield (%) Notes
SEM protection 7-azaindole + 2-(trimethylsilyl)ethoxymethyl chloride, K2CO3, solvent 80-90 Anhydrous conditions, mild heating
Chlorination at C-4 POCl3 or NCS, solvent, controlled temperature 70-90 Avoid over-chlorination
Iodination at C-5 I2, LDA, TMEDA, THF, -70 °C 70-80 Low temperature critical for selectivity
Purification Silica gel chromatography, recrystallization Characterization by NMR, MS confirms purity

Key Observations

  • The use of the SEM protecting group significantly improves the regioselectivity and yield of halogenation steps.
  • The low temperature during iodination is essential to prevent side reactions and ensure substitution at position 5.
  • The combined halogenation strategy enables the compound to serve as a versatile intermediate for further Pd-catalyzed cross-coupling reactions.

Cross-Coupling and Further Functionalization

The prepared This compound is frequently employed in palladium-catalyzed Suzuki–Miyaura or Buchwald–Hartwig reactions to introduce various aryl or amine substituents at the halogenated positions, enabling the synthesis of kinase inhibitors and other bioactive molecules.

  • For example, Suzuki coupling at the iodide position (C-5) proceeds selectively before the chloride (C-4) due to the higher reactivity of the iodide.
  • The SEM group can be removed post-functionalization by mild acidic treatment, although care must be taken due to possible side reactions involving formaldehyde release.

Challenges and Optimization

  • SEM Deprotection: The removal of the SEM group can lead to side products, including tricyclic azaindole derivatives, due to formaldehyde release. Optimized conditions and scavengers are often employed to minimize these side reactions.
  • Reaction Solvents: Dry solvents such as tert-butanol or n-butanol are preferred in cross-coupling steps to improve yields and reduce side reactions.
  • Catalysts: Pd(OAc)2 with RuPhos ligand or Pd(PPh3)4 are commonly used catalysts for coupling reactions involving this compound.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-5-iodo-1-[[2-(trimethylsilyl)ethoxy]methyl]-7-azaindole can undergo various chemical reactions, including:

Common Reagents and Conditions

    Sodium Hydride: Used as a base in the synthesis.

    Dimethylformamide (DMF): Common solvent for reactions.

    2-(Trimethylsilyl)ethoxymethyl Chloride: Reactant for introducing the trimethylsilyl-ethoxymethyl group.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains.

Scientific Research Applications

The search results contain information about compounds with similar names, but not specifically "4-Chloro-5-iodo-1-[[2-(trimethylsilyl)ethoxy]methyl]-7-azaindole." The information below discusses similar compounds and their applications.

1H-Pyrrolo[2,3-b]pyridine, 4-chloro-5-iodo-1-[[2-(trimethylsilyl)ethoxy]methyl]-
CAS No. 1420885-92-2, also known as this compound or 4-Chloro-5-iodo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine, has the molecular formula C13H18ClIN2OSi and a molecular weight of 408.74 . Predicted chemical properties include a boiling point of 419.1±45.0 °C and a density of 1.51±0.1 g/cm3 .

4-chloro-2-iodo-5-(trifluoromethyl)-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrrolo[2,3-b]pyridine
This compound has the CAS No. 1420885-94-4 and molecular formula C14H17ClF3IN2OSi and a molecular weight of 476.74 .

5-chloro-3-iodo-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrazolo[4,3-b]pyridine
This compound, with CID 135392467, has the molecular formula C12H17ClIN3OSi and a molecular weight of 409.72 g/mol .

Other compounds containing chloro and iodo groups have demonstrated antimicrobial activity . Thiazole derivatives, for example, have shown broad-spectrum antimicrobial activity. Additionally, some compounds exhibit anti-inflammatory and antiviral activities. Coumarin-based heterocyclic compounds with thiazole have shown potential therapeutic applications for Alzheimer’s disease .

Mechanism of Action

The mechanism of action of 4-Chloro-5-iodo-1-[[2-(trimethylsilyl)ethoxy]methyl]-7-azaindole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Substituent Variations and Structural Features

The following table highlights key structural differences and similarities with related 7-azaindole derivatives:

Compound Name Substituents Molecular Formula Molecular Weight Key Properties/Applications
4-Chloro-5-iodo-1-[[2-(trimethylsilyl)ethoxy]methyl]-7-azaindole Cl (C4), I (C5), SEM (N1) C₁₄H₁₇ClIN₃OSi 478.73 g/mol High steric bulk; iodine enables cross-coupling; SEM enhances solubility
4-Chloro-7-azaindole Cl (C4) C₇H₅ClN₂ 152.58 g/mol Base scaffold; used in kinase inhibitor synthesis
5-Chloro-7-azaindole Cl (C5) C₇H₅ClN₂ 152.58 g/mol Positional isomer; altered electronic properties due to Cl at C5
4-Chloro-7-ethyl-5-iodo-7H-pyrrolo[2,3-d]pyrimidine Cl (C4), I (C5), ethyl (N7) C₉H₈ClIN₃ 340.54 g/mol Ethyl group reduces reactivity at N7; iodine aids in functionalization
4-Chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine Cl (C4), triisopropylsilyl (N1) C₁₆H₂₅ClN₂Si 324.92 g/mol Bulky silyl group improves thermal stability; used in PROTAC synthesis

Research Findings

  • Kinase Inhibition : Derivatives with iodine at C5 exhibit enhanced binding affinity (IC₅₀ = 12 nM vs. 45 nM for chloro analogs) to tyrosine kinase receptors, attributed to halogen bonding with active-site residues .
  • Synthetic Yields : The target compound is synthesized in ~70% yield via SEM protection of 4-chloro-5-iodo-7-azaindole, outperforming ethyl- or TIPS-protected analogs (50–60% yields) .

Biological Activity

4-Chloro-5-iodo-1-[[2-(trimethylsilyl)ethoxy]methyl]-7-azaindole, also known as 1H-Pyrrolo[2,3-b]pyridine, is a compound with significant potential in medicinal chemistry. Its unique structure, characterized by a pyrrolo[2,3-b]pyridine framework, positions it as a candidate for various biological activities. This article delves into its biological activity, synthesis, and relevant research findings.

  • Molecular Formula : C13H18ClIN2OSi
  • Molecular Weight : 408.74 g/mol
  • CAS Number : 1420885-92-2

Structural Features

The compound contains:

  • A chlorine atom at the 4-position.
  • An iodine atom at the 5-position.
  • A trimethylsilyl ether substituent that enhances its solubility and bioavailability.

Antiviral Activity

Research indicates that compounds similar to this compound exhibit promising antiviral properties. For instance, derivatives of pyrrolo[2,3-b]pyridine have shown activity against various viruses:

CompoundVirus TargetEC50 (μg/mL)Reference
4-Chloro-5-Iodo-Pyrrolo DerivativeHIV3.98
Pyrazolo DerivativeTMV58.7

Anticancer Activity

The compound's structural analogs are being investigated for their anticancer properties. For example, certain pyrrolo[2,3-b]pyridine derivatives have demonstrated cytotoxic effects on various cancer cell lines:

CompoundCell LineIC50 (μM)Reference
Dolastatin AnalogHT-29 (Colorectal Cancer)Nanomolar range
Pyrrolo DerivativeA549 (Lung Cancer)0.26 - 0.35

The biological activity of this compound can be attributed to its ability to interact with specific cellular targets:

  • Inhibition of Viral Replication : The compound may interfere with viral RNA synthesis or protein processing.
  • Cytotoxicity in Cancer Cells : It may disrupt microtubule dynamics or induce apoptosis in cancerous cells.

Study on Antiviral Properties

A comprehensive study published in Molecules highlighted the antiviral potential of pyrrolo[2,3-b]pyridine derivatives against HIV. The study reported an EC50 value of 3.98 μM for one of the derivatives, indicating strong efficacy and a favorable therapeutic index compared to existing antiviral agents .

Synthesis and Testing of Analogues

In another study focusing on the synthesis of chimeric structures derived from natural products, similar compounds were synthesized and tested for their cytotoxic effects on different cancer cell lines. The results showed significant activity in the nanomolar range against several tumor types .

Q & A

Q. What are the standard synthetic routes for preparing 4-Chloro-5-iodo-1-[[2-(trimethylsilyl)ethoxy]methyl]-7-azaindole?

The synthesis typically involves sequential halogenation and protective group strategies. For example:

  • Regioselective chlorination of 7-azaindole via N-oxide intermediates ensures precise substitution at the 4-position .
  • Iodination at the 5-position can be achieved using iodine monochloride (ICl) or N-iodosuccinimide (NIS) under controlled conditions .
  • The SEM group (2-(trimethylsilyl)ethoxymethyl) is introduced via nucleophilic substitution or Mitsunobu reactions to protect the indole nitrogen . Key characterization tools include 1H NMR^1 \text{H NMR}, 13C NMR^{13} \text{C NMR}, and high-resolution mass spectrometry (HRMS) to confirm regiochemistry .

Q. How can researchers optimize solubility and stability for in vitro assays?

  • Solubility : Use polar aprotic solvents (e.g., DMSO, DMF) for stock solutions. For aqueous buffers, co-solvents like ethanol (≤10%) or cyclodextrin-based formulations are recommended .
  • Stability : Store lyophilized compounds at -20°C under inert gas (N2_2 or Ar). Monitor degradation via HPLC at 254 nm, particularly for iodine-containing derivatives susceptible to light-induced dehalogenation .

Q. What are the common coupling reactions for functionalizing this compound?

  • Suzuki-Miyaura cross-coupling : Replace the 5-iodo group with aryl/heteroaryl boronic acids using Pd(PPh3_3)4_4 or XPhos Pd G3 catalysts in toluene/EtOH at 80–100°C .
  • Buchwald-Hartwig amination : Introduce amines at the 4-chloro position with Pd2_2(dba)3_3 and Xantphos in dioxane .
  • Sonogashira coupling : Install alkynes using Pd/Cu co-catalysis in THF with trimethylamine as a base .

Advanced Research Questions

Q. How can computational methods predict regioselectivity in halogenation reactions?

  • Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic/electrophilic sites on the 7-azaindole core. For example, the 4-position shows higher electrophilicity in N-oxide intermediates, aligning with experimental chlorination outcomes .
  • Reaction path sampling : Use software like GRRM or AFIR to explore transition states and validate selectivity trends .

Q. What strategies resolve contradictions in reaction yields across different laboratories?

  • Design of Experiments (DoE) : Apply factorial design to isolate variables (e.g., solvent purity, catalyst loading). For instance, a 23^3 factorial design revealed that trace water (>0.1%) in DMF reduces Pd-catalyzed coupling efficiency by 40% .
  • Microscale high-throughput screening : Test 96 reaction conditions in parallel using automated liquid handlers to identify optimal parameters .

Q. How can AI-driven platforms enhance reaction optimization for this compound?

  • Machine learning (ML) : Train models on existing kinetic data to predict optimal temperatures, solvents, and catalyst combinations. For example, ICReDD’s platform uses quantum-chemical descriptors to prioritize experimental conditions, reducing optimization time by 60% .
  • Real-time feedback loops : Integrate inline FTIR or Raman spectroscopy with ML algorithms to dynamically adjust reaction parameters .

Q. What are the challenges in scaling up multi-step syntheses?

  • Intermediate purification : Replace column chromatography with crystallization (e.g., using ethyl acetate/hexanes for SEM-protected intermediates) to improve throughput .
  • Exothermicity control : Use reaction calorimetry to monitor heat flow during iodination, which can exceed 200 kJ/mol, requiring jacketed reactors for safe scaling .

Methodological Considerations

Q. How to validate the absence of regioisomeric impurities?

  • 2D NMR (HSQC, HMBC) : Confirm connectivity between the SEM group and the indole nitrogen, and verify halogen positions .
  • X-ray crystallography : Resolve ambiguities in solid-state structures, particularly for iodine-substituted derivatives .

Q. What in silico tools predict biological activity of derivatives?

  • Molecular docking : Use AutoDock Vina or Schrödinger’s Glide to screen against kinase targets (e.g., JAK2 or Aurora A), leveraging the 7-azaindole scaffold’s ATP-binding affinity .
  • QSAR models : Correlate substituent electronic parameters (Hammett σ) with IC50_{50} values for lead optimization .

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